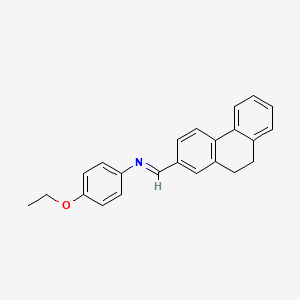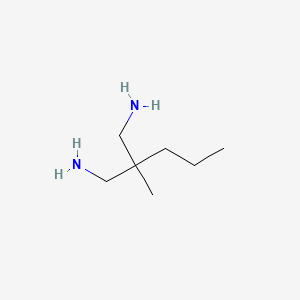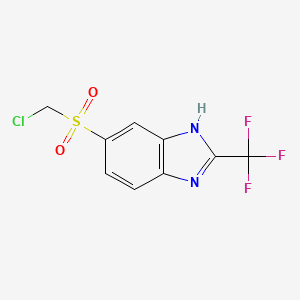![molecular formula C22H30N2OS B14370902 6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol CAS No. 91614-70-9](/img/structure/B14370902.png)
6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol is a complex organic compound that features a phenothiazine core. Phenothiazine derivatives are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic and antiemetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol typically involves multiple steps. One common route starts with the preparation of 3-(10H-phenothiazin-10-yl)propylamine, which is then reacted with methylamine and hexanol under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as recrystallization and chromatography are often employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol involves its interaction with various molecular targets. The phenothiazine core is known to interact with dopamine receptors, which can modulate neurotransmitter activity in the brain. This interaction is crucial for its potential antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(10H-phenothiazin-10-yl)propylamine
- N-methyl-3-(10H-phenothiazin-10-yl)-1-propanamine
- Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Uniqueness
6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol is unique due to its specific structural modifications, which can enhance its interaction with biological targets and improve its pharmacokinetic properties .
Properties
CAS No. |
91614-70-9 |
|---|---|
Molecular Formula |
C22H30N2OS |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
6-[methyl(3-phenothiazin-10-ylpropyl)amino]hexan-1-ol |
InChI |
InChI=1S/C22H30N2OS/c1-23(15-8-2-3-9-18-25)16-10-17-24-19-11-4-6-13-21(19)26-22-14-7-5-12-20(22)24/h4-7,11-14,25H,2-3,8-10,15-18H2,1H3 |
InChI Key |
IDYHHKXUBNDFRE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCO)CCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
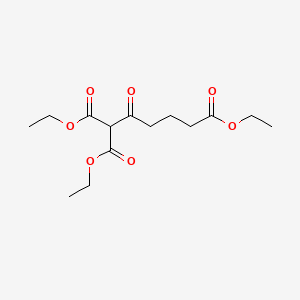
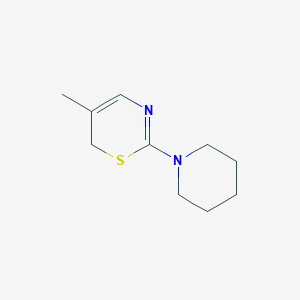
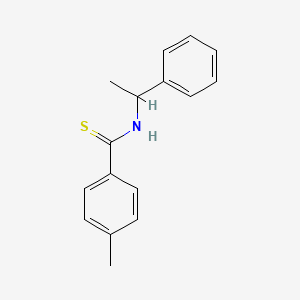
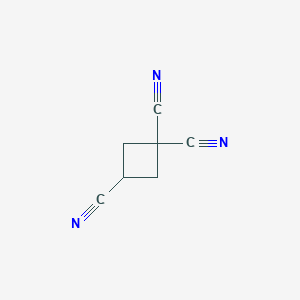
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
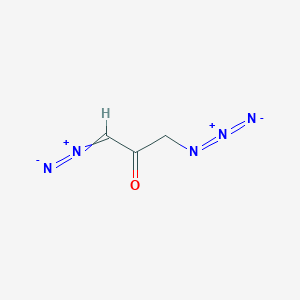
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)

